1,2,5-Oxadiazole-3-carboxylic acid
Overview
Description
1,2,5-Oxadiazole-3-carboxylic acid is a heterocyclic compound with the empirical formula C3H2N2O3 . It is a solid substance and is part of a class of organic compounds known as furazans .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 114.06 . The SMILES string representation is OC(=O)c1cnon1 .Scientific Research Applications
Medicine
1,2,5-Oxadiazole derivatives have been used in the treatment of various diseases in both humans and animals . They have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
In agriculture, 1,2,5-Oxadiazole derivatives are used due to their herbicidal, insecticidal, and fungicidal activity . They can act as plant protection agents, helping to combat diseases affecting plants .
Material Chemistry
1,2,5-Oxadiazoles have applications in material chemistry . They are part
Future Directions
Oxadiazoles, including 1,2,5-Oxadiazole-3-carboxylic acid, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core . Future research could focus on further refinement of oxadiazole as anti-infective agents and their use in medicine and agriculture .
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which 1,2,5-oxadiazole-3-carboxylic acid belongs, are known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by the compound’s ability to form non-covalent bonds with these targets .
Mode of Action
Oxadiazoles have been synthesized as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that this compound may interact with its targets in a way that inhibits the growth and pathogenicity of certain microorganisms .
Biochemical Pathways
It is known that oxadiazoles can disrupt the growth and pathogenicity of certain microorganisms by interfering with pathways associated with bacterial virulence .
Pharmacokinetics
Some oxadiazole compounds have been shown to exhibit good metabolic stability and higher plasma exposure in mice , suggesting that this compound may have similar properties.
Result of Action
Given the anti-infective activities of oxadiazoles , it is plausible that this compound may result in the inhibition of growth and pathogenicity of certain microorganisms .
Action Environment
It is known that oxadiazoles improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . This suggests that environmental factors such as oxygen levels may influence the action of this compound.
properties
IUPAC Name |
1,2,5-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLHCUQCDKBPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362841 | |
Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88598-08-7 | |
Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-Oxadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are researchers interested in the density of 1,2,5-Oxadiazole-3-carboxylic acid derivatives?
A1: Research suggests that ortho-aminocarboxylic acids, including 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, exhibit unusually high densities. [] This characteristic is intriguing but not fully understood. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid showed a measured density of 1.800 g/mL, significantly higher than its calculated density of 1.68 g/mL. [] Further research is needed to understand the underlying reasons for this discrepancy and its potential implications.
Q2: What is the significance of crystal structure determination for compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?
A2: Determining the crystal structure of compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid provides valuable insights into their molecular arrangement and interactions. [] This information is crucial for understanding their physical and chemical properties, which can influence their potential applications. For example, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid crystallizes in space group C2/c, while its carboxamide counterpart crystallizes in space group P21/c. [] Such structural details are important for designing new materials and understanding their behavior.
Q3: What are the potential applications of this compound derivatives in energetic materials?
A3: Derivatives of this compound, like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its carboxamide, have been investigated as potential high-nitrogen energetic ingredients. [] These compounds, due to their high nitrogen content, can release significant energy upon decomposition, making them attractive for applications in propellants and explosives.
Q4: Are there any continuous synthesis methods for this compound derivatives?
A4: Yes, continuous synthesis methods for specific derivatives like 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid have been developed. [] These methods offer advantages over traditional batch processes, including improved safety, increased efficiency, and better control over reaction parameters. The continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid is particularly relevant for its potential use as a bioisostere of the amide bond in pharmaceutical research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.